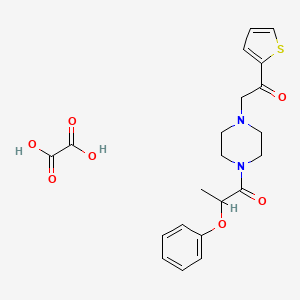
1-(4-(2-Oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(2-Oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate is a useful research compound. Its molecular formula is C21H24N2O7S and its molecular weight is 448.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(4-(2-Oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate (CAS Number: 1351587-95-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N2O6S2 with a molecular weight of 464.6 g/mol. The structure features a piperazine ring and a thiophene moiety, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O6S2 |
| Molecular Weight | 464.6 g/mol |
| CAS Number | 1351587-95-5 |
Antimicrobial Activity
Research indicates that compounds containing thiophene and piperazine rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of piperazine showed activity against various bacterial strains, suggesting that the presence of the thiophene moiety may enhance this effect by interfering with bacterial cell wall synthesis or function .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins . The mechanism appears to involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research indicates that certain piperazine derivatives can inhibit neuroinflammation and protect against neuronal cell death in models of neurodegenerative diseases such as Alzheimer's . The proposed mechanism involves the inhibition of pro-inflammatory cytokines and modulation of neurotrophic factors.
Study 1: Antimicrobial Efficacy
In a clinical study assessing the antimicrobial efficacy of similar compounds, it was found that derivatives exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than traditional antibiotics . This suggests potential applications in treating resistant bacterial infections.
Study 2: Cancer Cell Line Testing
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting effective dose ranges for therapeutic applications .
The biological activities of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through ROS generation and activation of apoptotic pathways.
- Neuroprotection : By modulating inflammatory responses, it may protect neuronal cells from degeneration.
Properties
IUPAC Name |
oxalic acid;1-[4-(2-oxo-2-thiophen-2-ylethyl)piperazin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S.C2H2O4/c1-15(24-16-6-3-2-4-7-16)19(23)21-11-9-20(10-12-21)14-17(22)18-8-5-13-25-18;3-1(4)2(5)6/h2-8,13,15H,9-12,14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCXUSFHGZHFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC(=O)C2=CC=CS2)OC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














